molecular formula C24H22BrN3O4 B6561141 1-[(4-bromophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione CAS No. 921570-27-6

1-[(4-bromophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione

Cat. No.: B6561141
CAS No.: 921570-27-6
M. Wt: 496.4 g/mol
InChI Key: DTKKWOUDICZJKA-UHFFFAOYSA-N
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Description

Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Mechanism of Action

Target of Action

AKOS021650018, also known as F2233-0969 or 1-[(4-bromophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione, is a potent inhibitor of the mitochondrial protein VDAC1 (voltage-dependent anion channel 1) . VDAC1 is a key protein in mitochondria-mediated apoptosis, regulating the release of apoptogenic proteins .

Mode of Action

AKOS021650018 interacts with VDAC1, inhibiting both VDAC1 oligomerization and apoptosis . By inhibiting VDAC1, AKOS021650018 can protect against mitochondrial dysfunction .

Biochemical Pathways

The inhibition of VDAC1 by AKOS021650018 affects the apoptosis pathway. Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis. By inhibiting VDAC1, AKOS021650018 can prevent the release of apoptogenic proteins from the mitochondria, thereby inhibiting apoptosis .

Pharmacokinetics

These factors can impact the bioavailability of the compound, determining how much of the compound reaches its target site of action .

Result of Action

The primary result of AKOS021650018’s action is the inhibition of apoptosis. By preventing the oligomerization of VDAC1 and the subsequent release of apoptogenic proteins, AKOS021650018 can protect cells from programmed cell death .

Action Environment

The action of AKOS021650018, like all compounds, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds or drugs. Specific studies on the environmental factors influencing the action of akos021650018 are currently lacking .

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrN3O4/c1-31-20-10-7-16(14-21(20)32-2)11-13-27-23(29)22-19(4-3-12-26-22)28(24(27)30)15-17-5-8-18(25)9-6-17/h3-10,12,14H,11,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKKWOUDICZJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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